Methyl 9-(acryloyloxy)-10-bromooctadecanoate
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Overview
Description
Methyl 9-(acryloyloxy)-10-bromooctadecanoate is a specialized organic compound that belongs to the class of acrylate esters. This compound is characterized by the presence of an acrylate group, a bromine atom, and a long aliphatic chain. It is used in various chemical reactions and has applications in multiple scientific fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(acryloyloxy)-10-bromooctadecanoate typically involves the esterification of 9-hydroxy-10-bromooctadecanoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like chloroform or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes involve the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base, resulting in high yields and minimal side products .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(acryloyloxy)-10-bromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Polymerization: Acrylate polymers with varying properties.
Hydrolysis: 9-hydroxy-10-bromooctadecanoic acid and acrylic acid.
Scientific Research Applications
Methyl 9-(acryloyloxy)-10-bromooctadecanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating hydrogels for wound healing applications.
Mechanism of Action
The mechanism of action of Methyl 9-(acryloyloxy)-10-bromooctadecanoate primarily involves its ability to undergo polymerization. The acrylate group can form cross-linked networks, which are useful in creating materials with specific mechanical and chemical properties. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-(acryloyloxy)-10-chlorooctadecanoate
- Methyl 9-(acryloyloxy)-10-iodooctadecanoate
- Methyl 9-(methacryloyloxy)-10-bromooctadecanoate
Uniqueness
Methyl 9-(acryloyloxy)-10-bromooctadecanoate is unique due to the presence of both an acrylate group and a bromine atom, which allows for a wide range of chemical modifications and applications. The long aliphatic chain provides hydrophobic properties, making it suitable for use in hydrophobic coatings and materials .
Properties
CAS No. |
626606-51-7 |
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Molecular Formula |
C22H39BrO4 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl 10-bromo-9-prop-2-enoyloxyoctadecanoate |
InChI |
InChI=1S/C22H39BrO4/c1-4-6-7-8-10-13-16-19(23)20(27-21(24)5-2)17-14-11-9-12-15-18-22(25)26-3/h5,19-20H,2,4,6-18H2,1,3H3 |
InChI Key |
DLGVKUNWIBFRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OC)OC(=O)C=C)Br |
Origin of Product |
United States |
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